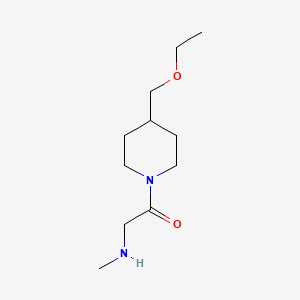
1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, also known as a piperidine derivative, has garnered attention in various fields of research due to its potential biological activity. This compound is characterized by the presence of an ethoxymethyl group and a methylamino group attached to a piperidine ring, which may influence its pharmacological properties and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₂N₂O
- Molecular Weight : 214.3 g/mol
- CAS Number : 1585452-27-2
Synthesis Methods
The synthesis of this compound typically involves:
- Alkylation of 4-methylpiperidine with ethoxymethyl chloride.
- Reductive amination to introduce the methylamino group.
- Common solvents include dichloromethane or ethanol, with catalysts such as palladium on carbon or sodium borohydride employed for efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets by:
- Binding to active sites.
- Altering the conformation of target proteins.
These mechanisms may lead to various biological effects, including potential therapeutic applications.
Pharmacological Studies
Research indicates that piperidine derivatives exhibit a range of biological activities, including:
- Cytotoxicity : Some studies have assessed the cytotoxic effects on cancer cell lines, revealing that modifications in the piperidine structure can enhance or diminish cytotoxicity .
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases I and II, which are critical for DNA replication and transcription .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)-2-(methylamino)ethan-1-one | Lacks ethoxymethyl group | Reduced reactivity |
| 1-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-2-(methylamino)ethan-1-one | Contains methoxymethyl instead | Differences in solubility |
The presence of the ethoxymethyl group in this compound may enhance its solubility and stability compared to its analogs, potentially leading to improved efficacy in therapeutic applications.
Immunostimulatory Activity
A study evaluated various piperidine derivatives for their immunostimulating effects. The results indicated that certain derivatives outperformed standard immunostimulants like levamisole in enhancing immune responses while exhibiting low toxicity levels . This suggests that this compound may possess similar immunomodulatory properties.
Toxicological Assessment
Toxicity studies have been conducted on related compounds, assessing their impact on peripheral blood parameters and lymphocyte subpopulation composition. These studies are crucial for understanding the safety profile of piperidine derivatives in clinical settings .
Propriétés
IUPAC Name |
1-[4-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-10-4-6-13(7-5-10)11(14)8-12-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLNUTFSBNSHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















